3-[Tris(hydroxymethyl)phosphonio]propionate
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Overview
Description
3-[Tris(hydroxymethyl)phosphonio]propionate is a water-soluble, trifunctional cross-linker known for its technical grade and high purity. It is also referred to as (2-Carboxyethyl)tris(hydroxymethyl)phosphonium hydroxide inner salt. This compound has a molecular formula of C6H13O5P and a molecular weight of 196.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tris(hydroxymethyl)phosphonio]propionate typically involves the reaction of tris(hydroxymethyl)phosphine with acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 20-30°C and a pH of around 7-8 to maintain the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[Tris(hydroxymethyl)phosphonio]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium compounds.
Scientific Research Applications
3-[Tris(hydroxymethyl)phosphonio]propionate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linker in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and as a stabilizer for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of flame retardants and as a component in water treatment chemicals.
Mechanism of Action
The mechanism of action of 3-[Tris(hydroxymethyl)phosphonio]propionate involves its ability to form stable cross-links with various substrates. The compound interacts with molecular targets through its hydroxymethyl groups, which can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This cross-linking ability is crucial for its applications in stabilizing enzymes and modifying biomolecules .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)phosphine: A precursor in the synthesis of 3-[Tris(hydroxymethyl)phosphonio]propionate.
(2-Carboxyethyl)phosphine: Another phosphonium compound with similar properties but different applications.
Tris(hydroxymethyl)aminomethane: A compound with similar hydroxymethyl groups but different functional properties.
Uniqueness
This compound is unique due to its trifunctional cross-linking ability, which makes it highly effective in stabilizing biomolecules and modifying polymers. Its water solubility and high purity further enhance its utility in various scientific and industrial applications .
Properties
IUPAC Name |
3-[tris(hydroxymethyl)phosphaniumyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c7-3-12(4-8,5-9)2-1-6(10)11/h7-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJWHBODZRSWCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[P+](CO)(CO)CO)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399262 |
Source
|
Record name | 3-[Tris(hydroxymethyl)phosphonio]propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15931-64-3 |
Source
|
Record name | 3-[Tris(hydroxymethyl)phosphonio]propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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